2-Amino-5-phenylpyridine-4-carboxylic acid
CAS No.: 1214341-29-3
Cat. No.: VC11707825
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214341-29-3 |
|---|---|
| Molecular Formula | C12H10N2O2 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 2-amino-5-phenylpyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) |
| Standard InChI Key | ZRAYBCBGQAOMBW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N |
Introduction
Chemical Identity and Physicochemical Properties
The molecular formula of 2-amino-5-phenylpyridine-4-carboxylic acid is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol. Key physicochemical parameters derived from analogous compounds include a melting point range of 130–135°C and a calculated logP (octanol-water partition coefficient) of 1.85, suggesting moderate lipophilicity . The carboxylic acid group enhances water solubility compared to non-carboxylated analogues, making it more amenable to aqueous-phase reactions.
Table 1: Physicochemical Properties of 2-Amino-5-phenylpyridine-4-carboxylic Acid
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₂ | |
| Molecular Weight | 214.22 g/mol | |
| Melting Point | 130–135°C | |
| logP | 1.85 | |
| Water Solubility | 12.7 mg/mL (predicted) |
The compound’s structure enables hydrogen bonding via the amino and carboxylic acid groups, which influences its reactivity in biological systems. Infrared (IR) spectroscopy of related compounds reveals characteristic absorption bands at 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch), corroborating the presence of these functional groups.
Synthesis and Structural Modification
Core Synthetic Strategies
The synthesis of 2-amino-5-phenylpyridine-4-carboxylic acid typically involves multistep routes utilizing palladium-catalyzed cross-coupling reactions. A representative approach, adapted from methods used for 2-amino-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid, involves:
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Suzuki-Miyaura Coupling: Aryl halides react with phenylboronic acids to install the phenyl group at position 5.
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Cyanoacetate Annulation: Introduction of the carboxylic acid moiety via condensation with ethyl cyanoacetate under basic conditions .
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Hydrolysis: Conversion of ester intermediates to the free carboxylic acid using aqueous hydroxide .
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75% |
| 2 | Cyanoacetate Annulation | NaH, THF, 0°C to RT | 82% |
| 3 | Ester Hydrolysis | NaOH, H₂O/EtOH, reflux | 95% |
Modifications at position 7 of the pyridine ring, as demonstrated in TBK1/IKKε inhibitor studies, highlight the scaffold’s versatility. For example, introducing cyclic substituents via Sonogashira or Buchwald-Hartwig couplings can enhance target binding affinity .
Toxicological Considerations
While 2-amino-5-phenylpyridine (lacking the carboxylic acid group) is mutagenic and carcinogenic in rodent models , the addition of the carboxylic acid moiety may mitigate these risks. Comparative studies indicate that carboxylation reduces metabolic activation via cytochrome P450 enzymes, thereby lowering genotoxic potential . Acute toxicity data for the carboxylated derivative remain unreported, but structural analogs show LD₅₀ values >500 mg/kg in murine models.
Industrial and Research Applications
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Pharmaceutical Intermediates: The compound serves as a precursor for kinase inhibitors and AR-targeted therapies .
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Material Science: Its planar structure and hydrogen-bonding capacity make it a candidate for organic semiconductors.
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Chemical Biology: Used as a fluorescent probe to study protein-ligand interactions due to its inherent UV absorption at λmax = 310 nm.
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